molecular formula C7H9ClN2 B1357839 2-(6-Chloropyridin-3-YL)ethanamine CAS No. 54127-64-9

2-(6-Chloropyridin-3-YL)ethanamine

Cat. No.: B1357839
CAS No.: 54127-64-9
M. Wt: 156.61 g/mol
InChI Key: DSJPCYWXUGROQW-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-YL)ethanamine is an organic compound characterized by the presence of a chlorinated pyridine ring attached to an ethanamine group. This compound is often used in various chemical syntheses and has applications in medicinal chemistry due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

2-(6-Chloropyridin-3-YL)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . The interaction between this compound and acetylcholinesterase is characterized by inhibition, which can lead to an accumulation of acetylcholine and prolonged stimulation of cholinergic receptors . Additionally, this compound has been shown to bind to nicotinic acetylcholine receptors, influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance synaptic transmission by increasing the levels of acetylcholine . This can lead to changes in gene expression related to synaptic plasticity and memory formation . In non-neuronal cells, this compound may affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with biomolecules such as acetylcholinesterase and nicotinic acetylcholine receptors . The binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, leading to increased acetylcholine levels . This inhibition can result in prolonged activation of cholinergic receptors and subsequent changes in cellular signaling pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . Threshold effects have been identified, with certain dosages leading to significant changes in behavior and physiology . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of this compound . Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . The localization and accumulation of this compound can influence its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can influence gene expression . Additionally, it can be targeted to the plasma membrane, where it interacts with membrane-bound receptors and transporters . The subcellular localization of this compound is crucial for understanding its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)ethanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 6-chloropyridine-3-carboxaldehyde with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Corresponding pyridine oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Chloropyridin-3-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridin-3-YL)acetic acid
  • (6-Chloropyridin-3-YL)methanol
  • 2-(6-Chloropyridin-3-YL)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide

Uniqueness

2-(6-Chloropyridin-3-YL)ethanamine is unique due to its specific ethanamine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJPCYWXUGROQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607866
Record name 2-(6-Chloropyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54127-64-9
Record name 2-(6-Chloropyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloropyridin-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 2.00 g (11.7 mmol) 2-(6-chloropyridin-3-yl)-acetamide in 50 mL THF at 0° C. are added 12.9 ml LAH (c=1 mol/l in THF) by a dropping funnel. Cooling is removed and the reaction mixture is stirred for 1 h at r.t., then 8 ml LAH (c=1 mol/l in THF) are added and the reaction mixture is stirred at r.t. over night. The reaction is carefully quenched by the addition of 2 ml of an aq. NaHCO3 solution (10%). The mixture is filtrated and the solvent is removed under reduced pressure. The crude product is used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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